Bienvenue dans la boutique en ligne BenchChem!

Pyrintegrin

Stem Cell Biology Pluripotency Maintenance High-Throughput Screening

Pyrintegrin is the only β1-integrin agonist that simultaneously enhances ECM adhesion (Matrigel/laminin), activates FGFR1/IGFR1/EGFR1/ErbB2, and inhibits BMP-SMAD1/5 osteogenic signaling (IC50=1.14 µM). Unlike ROCK inhibitors (Y-27632) or PPARγ agonists (Rosiglitazone), it achieves >30-fold hESC survival, 25% colony formation, and lineage-specific adipogenesis. Validated in vivo for podocyte protection (10 mg/kg i.p.). Essential for reproducible stem cell and soft tissue engineering protocols.

Molecular Formula C23H25N5O3S
Molecular Weight 451.5 g/mol
Cat. No. B610361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrintegrin
SynonymsPyrintegrin;  PTN; 
Molecular FormulaC23H25N5O3S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5
InChIInChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27)
InChIKeyQRJTZIJWDLJKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrintegrin: A 2,4-Disubstituted Pyrimidine β1-Integrin Agonist for Stem Cell Survival, Adipogenesis, and Podocyte Protection


Pyrintegrin is a cell-permeable 2,4-disubstituted pyrimidine that functions as a selective β1-integrin agonist [1]. Unlike conventional integrin antagonists (e.g., αvβ3/αvβ5 inhibitors), Pyrintegrin enhances integrin signaling by promoting cell-extracellular matrix (ECM) adhesion, a mechanism that distinguishes it from compounds that block integrin-ligand interactions . It is widely employed in stem cell biology to maintain human embryonic stem cell (hESC) viability following enzymatic dissociation, in adipogenic differentiation protocols for soft tissue engineering, and as a podocyte-protective agent in models of proteinuric kidney disease [2].

Why Pyrintegrin Cannot Be Substituted by Generic β1-Integrin Agonists or ROCK Inhibitors in Critical Assays


Generic β1-integrin agonists, ROCK inhibitors (e.g., Y-27632), or PPARγ agonists (e.g., Rosiglitazone) fail to replicate Pyrintegrin's unique multimodal profile in key applications. While Y-27632 promotes hESC survival by inhibiting ROCK-mediated apoptosis, it does not activate the same spectrum of growth factor receptors (FGFR1, IGFR1, EGFR1, ErbB2) or enhance ECM adhesion to matrigel/laminin surfaces, leading to divergent downstream signaling [1]. Similarly, conventional adipogenic inducers like Rosiglitazone drive PPARγ-mediated differentiation but do not concurrently inhibit BMP-SMAD1/5 osteogenic signaling, a dual action critical for efficient and lineage-specific adipogenesis [2]. Substituting Pyrintegrin with in-class compounds in protocols requiring precise ECM engagement, lineage commitment, or in vivo protection (e.g., podocyte foot process preservation) introduces significant experimental variability and may compromise reproducibility. The quantitative evidence below establishes the specific parameters where Pyrintegrin outperforms or functionally diverges from its closest analogs.

Quantitative Differentiation of Pyrintegrin from Analogs: A Comparative Evidence Guide for Procurement Decisions


hESC Survival Enhancement: Pyrintegrin vs. DMSO Control

Pyrintegrin (2 µM) enhances hESC survival >30-fold after trypsin-mediated dissociation compared to DMSO control, a quantitative benchmark for single-cell passaging protocols [1]. This survival effect is mediated through enhanced integrin-dependent attachment to ECM components (Matrigel™ and laminin) without significantly impacting cell proliferation [1].

Stem Cell Biology Pluripotency Maintenance High-Throughput Screening

Apoptosis Reduction: Pyrintegrin vs. DMSO Control in Matrigel Cultures

Pyrintegrin (2 µM) significantly reduces trypsinization-induced apoptosis in hESCs cultured on Matrigel. The percentage of TUNEL-positive apoptotic cells drops from 81% (DMSO control) to 10% (Pyrintegrin treatment), representing a 71-percentage-point absolute reduction in cell death .

Apoptosis Cell Viability hESC Culture

Self-Renewal and Clonogenicity: Pyrintegrin vs. DMSO Control Post-Dissociation

Pyrintegrin (2 µM) preserves the self-renewal capacity of dissociated hESCs. Low-density seeding on Matrigel yields a 25% colony formation rate with Pyrintegrin versus only 1% with DMSO control four days post-seeding, a 25-fold improvement in clonogenicity .

Stem Cell Self-Renewal Colony Formation Clonogenic Assay

BMP Signaling Inhibition: Pyrintegrin vs. Untreated hASCs

Pyrintegrin selectively inhibits BMP-mediated SMAD1/5 phosphorylation, a pathway that promotes osteogenic differentiation. In human adipose-derived stem/progenitor cells (hASCs), Pyrintegrin inhibits BMP4-induced SMAD1/5 phosphorylation with an IC50 of 1.14 µM, blocking osteogenic commitment while permitting adipogenesis [1].

Adipogenesis BMP Signaling Osteogenesis Inhibition

Adipogenic Transcription Factor Upregulation: Pyrintegrin vs. Vehicle Control

Pyrintegrin robustly upregulates key adipogenic transcription factors PPARγ and C/EBPα in human adipose stem/progenitor cells (hASCs), even in chemically defined osteogenic medium. This dual action—promoting adipogenesis while concurrently attenuating osteogenic markers Runx2 and Osx—is not observed with PPARγ agonists like Rosiglitazone, which do not inhibit BMP-SMAD1/5 signaling [1].

Adipogenesis PPARγ C/EBPα

In Vivo Podocyte Protection: Pyrintegrin vs. LPS-Induced Injury Model

In a murine model of LPS-induced podocyte injury, Pyrintegrin (10 mg/kg, i.p.) prevented foot process effacement and significantly reduced proteinuria. The ratio of urinary albumin to creatinine was markedly lower in Pyrintegrin-treated mice compared to LPS-only controls, correlating with restored active β1-integrin levels in podocytes [1].

Nephrology Podocyte Injury Proteinuria

Optimal Research and Industrial Applications for Pyrintegrin Based on Quantitative Evidence


High-Efficiency Single-Cell Passaging and Clonal Expansion of Human Pluripotent Stem Cells

Procurement Scenario: For laboratories performing routine hESC or hiPSC passaging, Pyrintegrin (2 µM) is the compound of choice to achieve >30-fold survival enhancement post-dissociation and a 25% colony formation rate (vs. 1% with DMSO) [1]. This outperforms ROCK inhibitors like Y-27632 in protocols requiring ECM-specific adhesion (Matrigel/laminin) and activation of multiple growth factor receptors (FGFR1, IGFR1, EGFR1, ErbB2) [1]. Use Pyrintegrin when colony-forming efficiency and pluripotency maintenance across >40 passages are critical endpoints .

Lineage-Specific Adipogenic Differentiation of Adipose-Derived Stem/Progenitor Cells

Procurement Scenario: Pyrintegrin is uniquely suited for adipogenic differentiation protocols requiring concurrent inhibition of osteogenic BMP-SMAD1/5 signaling (IC50 = 1.14 µM) [1]. Unlike PPARγ agonists (e.g., Rosiglitazone), Pyrintegrin upregulates PPARγ and C/EBPα while simultaneously downregulating osteogenic markers Runx2 and Osx, ensuring lineage specificity . This dual mechanism is essential for soft tissue engineering, 3D-bioprinted adipose constructs, and in situ adipogenesis applications [2].

Preclinical Modeling of Podocyte Injury and Proteinuric Kidney Disease

Procurement Scenario: For in vivo studies of glomerular disease, Pyrintegrin (10 mg/kg i.p.) provides validated protection against LPS-induced podocyte foot process effacement and proteinuria [1]. This efficacy, demonstrated in murine models, is linked to restoration of active β1-integrin levels in podocytes—a mechanism not replicated by generic integrin antagonists [1]. Procure Pyrintegrin for high-content screening assays targeting podocyte health (Z' >0.44) and for evaluating therapeutics in puromycin aminonucleoside-induced nephropathy models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrintegrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.